molecular formula C35H29N5O8S B12787148 (+)-Yatakemycin CAS No. 606136-98-5

(+)-Yatakemycin

Cat. No.: B12787148
CAS No.: 606136-98-5
M. Wt: 679.7 g/mol
InChI Key: CMFSXTISUXTEGX-QXPWRNTLSA-N
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Description

(+)-Yatakemycin is a natural product belonging to the family of antitumor antibiotics. It is known for its potent cytotoxic activity against various cancer cell lines. The compound was first isolated from the culture broth of the bacterium Streptomyces sp. and has since been the subject of extensive research due to its unique structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Yatakemycin involves several steps, starting from simple organic molecules. The key steps include the formation of the core structure through a series of cyclization reactions, followed by the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advances in synthetic biology and fermentation technology have enabled the production of this compound on a larger scale. The process involves the cultivation of Streptomyces sp. in optimized growth media, followed by extraction and purification of the compound using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-Yatakemycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially leading to new analogs with improved properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and interaction with biological targets.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify potential new drugs.

Scientific Research Applications

(+)-Yatakemycin has a wide range of applications in scientific research, including:

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and pathways involved in cancer development and progression.

    Medicine: Due to its potent antitumor activity, this compound is being explored as a potential chemotherapeutic agent. It has shown promise in preclinical studies for treating various types of cancer.

    Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-Yatakemycin involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural distortions that inhibit the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

(+)-Yatakemycin is unique compared to other antitumor antibiotics due to its specific DNA-binding properties and potent cytotoxic activity. Similar compounds include:

    Mitomycin C: Another DNA-binding antitumor antibiotic with a different mechanism of action.

    Bleomycin: Known for its ability to induce DNA strand breaks.

    Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Each of these compounds has its own unique properties and applications, but this compound stands out due to its specific mode of DNA interaction and potential for targeted cancer therapy.

Properties

CAS No.

606136-98-5

Molecular Formula

C35H29N5O8S

Molecular Weight

679.7 g/mol

IUPAC Name

S-methyl 5-hydroxy-6-[(1R,12S)-10-(5-hydroxy-6-methoxy-1H-indole-2-carbonyl)-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbothioate

InChI

InChI=1S/C35H29N5O8S/c1-47-25-10-19-14(7-23(25)41)6-20(36-19)33(45)40-13-15-12-35(15)18-9-21(37-28(18)24(42)11-26(35)40)32(44)39-5-4-16-17-8-22(34(46)49-3)38-27(17)31(48-2)30(43)29(16)39/h6-11,15,36-38,41,43H,4-5,12-13H2,1-3H3/t15-,35-/m1/s1

InChI Key

CMFSXTISUXTEGX-QXPWRNTLSA-N

Isomeric SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)N7CCC8=C9C=C(NC9=C(C(=C87)O)OC)C(=O)SC)O

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)N7CCC8=C9C=C(NC9=C(C(=C87)O)OC)C(=O)SC)O

Origin of Product

United States

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